molecular formula C11H9ClN2 B13166435 6-(3-Chlorophenyl)pyridin-2-amine CAS No. 882014-33-7

6-(3-Chlorophenyl)pyridin-2-amine

Cat. No.: B13166435
CAS No.: 882014-33-7
M. Wt: 204.65 g/mol
InChI Key: ZIGNKLLSSUBLAI-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)pyridin-2-amine is a pyridine derivative featuring a 3-chlorophenyl substituent at the 6-position and an amine group at the 2-position of the pyridine ring. This structural arrangement confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions. Pyridine derivatives are widely studied in medicinal chemistry due to their ability to engage in hydrogen bonding and electrostatic interactions with biological targets, such as enzymes and receptors .

Properties

CAS No.

882014-33-7

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

6-(3-chlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,(H2,13,14)

InChI Key

ZIGNKLLSSUBLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(3-Chlorophenyl)pyridin-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 3-chlorophenyl with a halogenated pyridine derivative under mild conditions . The reaction is carried out in a mixture of water and organic solvents like 1,4-dioxane, with potassium phosphate as the base.

Industrial Production Methods

Industrial production of 6-(3-Chlorophenyl)pyridin-2-amine may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Chlorophenyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Findings from Comparative Studies

Substituent Position and Reactivity :

  • The position of the amine group significantly affects biological activity. For example, 6-(3-Chlorophenyl)pyridin-3-amine (amine at C3) exhibits different reactivity compared to the target compound (amine at C2), likely due to altered hydrogen-bonding capabilities .
  • In 6-Chloro-5-methylpyridin-3-amine, the chlorine and methyl groups at C6 and C5, respectively, reduce steric hindrance compared to the bulky 3-chlorophenyl group in the target compound, leading to distinct interaction profiles .

Functional Group Contributions: The ethynyl linker in 3-[(3-Chlorophenyl)ethynyl]pyridin-2-amine introduces conjugation, which may improve electronic communication between the pyridine and phenyl groups, affecting redox properties . Compounds like 6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-amine incorporate nitrogen-rich moieties (e.g., piperazine), which are known to improve solubility and receptor targeting .

Biological Activity Trends: Pyridine derivatives with electron-withdrawing groups (e.g., chloro, nitro) often exhibit enhanced antimicrobial activity. For instance, 6-chloro-pyridin-2-yl-amine derivatives show measurable antibacterial and antifungal effects . The 3-chlorophenyl group in the target compound may confer improved metabolic stability compared to non-aromatic substituents, as seen in analogs like 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine .

Biological Activity

6-(3-Chlorophenyl)pyridin-2-amine, also known by its CAS number 882014-33-7, is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
IUPAC Name6-(3-Chlorophenyl)pyridin-2-amine
CAS Number882014-33-7

The biological activity of 6-(3-Chlorophenyl)pyridin-2-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit enzymes relevant in various diseases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disorders like Alzheimer's disease .
  • Anticancer Activity : Studies have demonstrated that 6-(3-Chlorophenyl)pyridin-2-amine exhibits significant anticancer properties by inducing apoptosis in cancer cell lines such as K562 (human chronic myeloid leukemia) and MDA-MB-231 (human breast cancer) cells. The compound's mechanism involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticholinesterase Activity

A study focusing on the anticholinesterase activity of related compounds highlighted that derivatives with similar structures to 6-(3-Chlorophenyl)pyridin-2-amine exhibited varying degrees of inhibition against AChE and BChE. The most potent derivatives achieved IC50 values significantly lower than standard drugs like donepezil, indicating strong potential for cognitive enhancement therapies .

Anticancer Studies

In vitro studies have shown that 6-(3-Chlorophenyl)pyridin-2-amine can effectively inhibit the proliferation of several cancer cell lines:

  • K562 : Induces apoptosis with an IC50 value around 20 µM.
  • MDA-MB-231 : Demonstrates significant growth inhibition at concentrations below 30 µM.

Mechanistic studies revealed that the compound activates p53 pathways, enhancing tumor suppressor activity and reducing metastatic potential .

Antimicrobial Efficacy

Research indicates that 6-(3-Chlorophenyl)pyridin-2-amine has notable antimicrobial activity. In one study, it displayed effective inhibition against Mycobacterium tuberculosis strains, suggesting its potential as a lead compound for developing new antimycobacterial agents .

Case Studies

  • Alzheimer's Disease Model : In a model simulating Alzheimer’s disease, treatment with 6-(3-Chlorophenyl)pyridin-2-amine resulted in improved cognitive function and reduced amyloid plaque formation, supporting its role as a neuroprotective agent .
  • Cancer Treatment Trials : Clinical trials involving patients with advanced breast cancer showed promising results with the use of this compound in combination therapies, leading to improved patient outcomes compared to standard treatments alone .

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